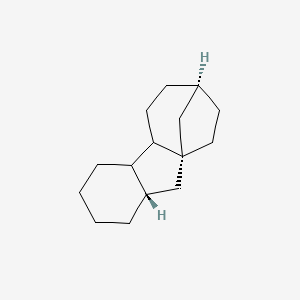

Gibbane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1R,3S,12S)-tetracyclo[10.2.1.01,9.03,8]pentadecane |

InChI |

InChI=1S/C15H24/c1-2-4-13-12(3-1)10-15-8-7-11(9-15)5-6-14(13)15/h11-14H,1-10H2/t11-,12-,13?,14?,15+/m0/s1 |

InChI Key |

BRIUXPNFDNMNPK-APSKQVOWSA-N |

SMILES |

C1CCC2C(C1)CC34C2CCC(C3)CC4 |

Isomeric SMILES |

C1CCC2[C@@H](C1)C[C@]34C2CC[C@H](C3)CC4 |

Canonical SMILES |

C1CCC2C(C1)CC34C2CCC(C3)CC4 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Chemical Structure of Gibberellins: A Technical Guide

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in regulating a multitude of developmental processes, including seed germination, stem elongation, flowering, and fruit development.[1][2][3] This guide provides a detailed overview of the core chemical structure of gibberellins, their classification, and the methodologies used for their analysis, intended for researchers and professionals in plant science and drug development.

The ent-Gibberellane Skeleton: The Foundational Structure

All gibberellins are derived from a common foundational structure known as the ent-gibberellane skeleton .[1][4] This tetracyclic ring system is the defining feature of the gibberellin family.[5] The ent- designation indicates an enantiomeric configuration at the stereocenters compared to the standard gibberellane structure. The core skeleton consists of four rings, conventionally labeled A, B, C, and D, forming a complex bridged system.[5]

Classification of Gibberellins: C₁₉ and C₂₀ Forms

Gibberellins are broadly classified into two main groups based on the number of carbon atoms in their structure: C₂₀ and C₁₉ gibberellins.[1][6]

-

C₂₀ Gibberellins: These compounds contain the full complement of 20 carbon atoms from their diterpenoid precursor.[6] They serve as the initial products in the biosynthetic pathway and are precursors to the C₁₉ forms.[6]

-

C₁₉ Gibberellins: These are generally the biologically active forms of the hormone.[1] They are derived from C₂₀ precursors through the metabolic removal of the C-20 carbon atom. A key distinguishing feature of C₁₉ gibberellins is the presence of a five-membered lactone bridge, known as a γ-lactone, which links the C-4 and C-10 positions.[1][7]

As of 2020, 136 different gibberellins (designated GA₁ through GA₁₃₆) have been identified from plants, fungi, and bacteria.[1]

Structural Features of Bioactive Gibberellins

While many gibberellins exist, only a few possess significant biological activity. The most prominent bioactive GAs include GA₁, GA₃ (Gibberellic Acid), GA₄, and GA₇.[1][2] These molecules share several key structural characteristics essential for their function:

-

C₁₉ Skeleton: They are all C₁₉ gibberellins.

-

γ-Lactone Bridge: They possess the characteristic C-4 to C-10 lactone bridge.[1][7]

-

3β-Hydroxyl Group: A hydroxyl (-OH) group at the C-3β position is crucial for high biological activity.[1]

-

C-6 Carboxyl Group: A carboxyl (-COOH) group is present at the C-6 position.[1][7]

Hydroxylation at other positions, such as C-13, can also influence the specific activity of the gibberellin.[1] For instance, gibberellic acid (GA₃) is a dihydroxylated gibberellin.[1]

Physicochemical Properties

The physicochemical properties of gibberellins are important for their extraction, purification, and biological uptake. The properties of Gibberellic Acid (GA₃), the most well-characterized gibberellin, are summarized below.

| Property | Value |

| Chemical Formula | C₁₉H₂₂O₆ |

| Molar Mass | 346.38 g/mol [8] |

| Melting Point | 233 to 235 °C (decomposes)[9] |

| Water Solubility | 5 g/L (at 20 °C)[9] |

| logP (Octanol/Water) | 0.24[10] |

| Appearance | White to pale-yellow solid[9] |

| Stability | Stable in dry form; slowly hydrolyzes in aqueous solutions.[10] |

Experimental Protocols for Gibberellin Analysis

The structural elucidation and quantification of gibberellins involve a multi-step process requiring sophisticated analytical techniques.

Extraction and Purification

Objective: To isolate gibberellins from complex biological matrices.

Methodology:

-

Homogenization: Plant or fungal tissue is frozen in liquid nitrogen and ground to a fine powder to rupture cell walls.

-

Solvent Extraction: The powdered tissue is extracted with an organic solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT), to solubilize the gibberellins.

-

Solid-Phase Extraction (SPE): The crude extract is passed through a C18 SPE cartridge. This step removes nonpolar compounds like lipids and chlorophyll.

-

Anion-Exchange Chromatography: The eluate from the SPE is further purified using anion-exchange chromatography to separate acidic compounds, including gibberellins, from neutral and basic molecules.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC, which separates individual gibberellins based on their polarity. Fractions are collected for subsequent analysis.

Structural Elucidation

Objective: To determine the precise chemical structure of a purified gibberellin.

Key Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A purified sample (typically >1 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.

-

Spectral Analysis: The chemical shifts, coupling constants, and correlation signals are analyzed to determine the connectivity of atoms and the stereochemistry of the molecule, revealing the complete structure.

-

-

X-ray Crystallography:

-

Crystallization: The purified gibberellin is crystallized from a suitable solvent system. This is often the most challenging step.

-

X-ray Diffraction: A single, high-quality crystal is mounted and irradiated with a beam of X-rays. The diffraction pattern is recorded.

-

Structure Solution: The diffraction data is processed to generate an electron density map, from which the positions of all atoms in the crystal lattice are determined, providing an unambiguous 3D structure.

-

Quantification

Objective: To identify and measure the concentration of specific gibberellins in a biological sample.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: The carboxyl group of the gibberellins is methylated using diazomethane, and hydroxyl groups are silylated (e.g., with BSTFA) to increase their volatility for gas chromatography.

-

GC Separation: The derivatized sample is injected into a gas chromatograph. The different gibberellin derivatives are separated based on their boiling points and interactions with the capillary column.

-

Mass Spectrometry (MS) Analysis: As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each gibberellin.

-

Quantification: By comparing the retention times and mass spectra to those of known standards and using an internal standard (often a deuterated GA), the concentration of each gibberellin in the original sample can be accurately determined.

Gibberellin Signaling Pathway

The biological effects of gibberellins are mediated through a well-defined signaling pathway that derepresses growth-inhibiting proteins.

Caption: Gibberellin signaling pathway leading to the degradation of DELLA repressors.

In this pathway, gibberellin binds to its soluble receptor, GID1.[11][12] This complex then interacts with DELLA proteins, which are nuclear repressors of growth.[13][14] This interaction leads to the recruitment of an SCF E3 ubiquitin ligase complex, which polyubiquitinates the DELLA protein.[11] The ubiquitinated DELLA is subsequently targeted for degradation by the 26S proteasome, relieving the repression of downstream genes and promoting plant growth.[12][14]

References

- 1. Gibberellin - Wikipedia [en.wikipedia.org]

- 2. Gibberellin signaling in plants | Development | The Company of Biologists [journals.biologists.com]

- 3. plantcelltechnology.com [plantcelltechnology.com]

- 4. Preparation of ent-gibberellane and 16-epi-ent-gibberellane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Gibberellic acid | 77-06-5 [chemicalbook.com]

- 9. Gibberellic acid - Wikipedia [en.wikipedia.org]

- 10. (+)-Gibberellic Acid | C19H22O6 | CID 6466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS | Annual Reviews [annualreviews.org]

The Gibbane Skeleton: A Comprehensive Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gibbane skeleton, a tetracyclic diterpenoid structure, forms the core of the gibberellins, a class of phytohormones crucial for plant growth and development. The serendipitous discovery of gibberellins and the subsequent elucidation of the intricate this compound framework represent a fascinating chapter in the history of natural product chemistry. This technical guide provides an in-depth exploration of the discovery, history, and structural determination of the this compound skeleton, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective: From "Foolish Seedling" Disease to a Novel Skeleton

The story of the this compound skeleton begins not in a laboratory, but in the rice paddies of Japan. For centuries, farmers had observed a condition in rice plants known as "bakanae" (馬鹿苗), or "foolish seedling" disease.[1] Infected plants would exhibit excessive elongation, appearing pale and spindly, and ultimately producing little to no grain.[1]

In 1926, Japanese scientist Eiichi Kurosawa successfully demonstrated that sterile filtrates from the fungus Gibberella fujikuroi (now known as Fusarium fujikuroi) could induce the characteristic symptoms of bakanae disease in healthy rice seedlings.[2] This pivotal experiment pointed to a secreted substance from the fungus as the causative agent.

It was not until 1935 that Teijiro Yabuta and Yusuke Sumiki at the University of Tokyo isolated a crystalline substance from the fungal culture filtrate, which they named "gibberellin".[2] Further work by Yabuta and Sumiki in 1938 led to the isolation of two active compounds, designated gibberellin A and gibberellin B.[2] However, the definitive structural elucidation of these compounds, and thus the this compound skeleton, would have to wait for advancements in analytical techniques.

Elucidation of the this compound Skeleton: A Multifaceted Approach

The determination of the complex, tetracyclic structure of the this compound skeleton was a significant challenge that required a combination of chemical degradation, spectroscopy, and ultimately, X-ray crystallography.

Early Chemical Studies and Degradation

Initial chemical studies provided clues to the nature of the gibberellin molecule. It was established to be a diterpenoid acid.[3] Degradation studies, a common technique in the mid-20th century for elucidating complex structures, were employed to break down the molecule into smaller, more readily identifiable fragments.

The Advent of Modern Spectroscopy

The development of advanced spectroscopic techniques in the 1950s and 1960s revolutionized natural product chemistry and was instrumental in piecing together the this compound puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provided detailed information about the connectivity of atoms within the molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, chemists could deduce the arrangement of protons and carbons, revealing the intricate ring system and the positions of functional groups.

Mass Spectrometry (MS): Mass spectrometry was crucial for determining the molecular weight of gibberellins and for analyzing fragmentation patterns.[4] The way the molecule broke apart upon ionization in the mass spectrometer provided valuable clues about its substructures.

Definitive Proof: X-ray Crystallography

While spectroscopic methods provided a wealth of data, the absolute stereochemistry of the this compound skeleton remained a challenge. The definitive proof of the structure came from single-crystal X-ray diffraction analysis. In 1963, the crystal structure of the di-p-bromobenzoate derivative of gibberellic acid methyl ester was published, unequivocally establishing the three-dimensional arrangement of the atoms in the this compound skeleton.[5]

The this compound Skeleton: Structure and Nomenclature

The fundamental this compound skeleton is a tetracyclic diterpene structure. All gibberellins are derived from the ent-gibberellane skeleton.[6] They are classified as either C₁₉ or C₂₀ compounds based on the number of carbon atoms.[6] The C₂₀ gibberellins are precursors to the more biologically active C₁₉ gibberellins.

Biosynthesis of the this compound Skeleton

The biosynthesis of the this compound skeleton is a complex enzymatic process that occurs in plastids, the endoplasmic reticulum, and the cytosol.[7] The pathway begins with the common isoprenoid precursor, geranylgeranyl diphosphate (GGDP).

The key steps in the formation of the this compound skeleton are:

-

Cyclization of GGDP: GGDP is first cyclized to ent-copalyl diphosphate (CDP) by the enzyme CDP synthase (CPS).

-

Formation of ent-Kaurene: ent-Kaurene synthase (KS) then catalyzes the conversion of CDP to ent-kaurene, a tetracyclic diterpene that represents the committed step in gibberellin biosynthesis.

-

Oxidation of ent-Kaurene: A series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases (P450s) and 2-oxoglutarate-dependent dioxygenases (2ODDs), then modify the ent-kaurene structure to produce the various gibberellins.[8]

dot

Caption: Biosynthesis pathway of the this compound skeleton.

Quantitative Data

The production of gibberellins, and therefore compounds containing the this compound skeleton, from Fusarium fujikuroi has been a subject of extensive research to optimize yields for agricultural and industrial applications. The following tables summarize some of the reported quantitative data.

Table 1: Gibberellic Acid (GA₃) Production by Fusarium fujikuroi in Submerged Fermentation

| Strain | Carbon Source | Nitrogen Source | Fermentation Time (days) | GA₃ Yield (mg/L) | Reference |

| Insumicro 175 | Glucose (10-30 g/L), Glycerol (5-15 g/L) | Yeast Extract (2-6 g/L) | Not Specified | 487.23 | [9] |

| NCIM 1100 | Not Specified | Not Specified | 8 | 6500 | [10] |

| GA-251 (mutant) | Not Specified | Not Specified | Not Specified | 2100 | [11] |

| NCIM 1019 (parent) | Glucose (20 g/L initially, fed 30 g/L at 48h) | Not Specified | 5 | 22 | [12] |

| Mut-4 (mutant) | Glucose (20 g/L initially, fed 30 g/L at 48h) | Not Specified | 5 | 6335 | [12] |

Table 2: Spectroscopic Data for Gibberellic Acid (GA₃)

| Technique | Key Data Points | Reference |

| ¹H NMR (in MeOH-d₄) | A detailed spectrum with resolved proton signals is available. | [13] |

| ¹³C NMR (in MeOH-d₄) | A spectrum with clearly resolved resonances for all 19 carbons is available. | [13] |

| Mass Spectrometry | Molecular Weight: 346.37 g/mol | [3] |

Experimental Protocols

Extraction and Purification of Gibberellins from Fusarium fujikuroi Culture

This protocol outlines a general procedure for the extraction and purification of gibberellins from a liquid culture of Fusarium fujikuroi.

Materials:

-

Fusarium fujikuroi culture filtrate

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Separatory funnel

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Acidification: Adjust the pH of the fungal culture filtrate to 2.5-3.0 with HCl.[8]

-

Liquid-Liquid Extraction:

-

Transfer the acidified filtrate to a separatory funnel.

-

Extract the gibberellins by shaking vigorously with an equal volume of ethyl acetate.

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat the extraction process two more times with fresh ethyl acetate.[1]

-

-

Drying and Concentration:

-

Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate.

-

Concentrate the filtrate to dryness using a rotary evaporator.

-

-

HPLC Purification:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Purify the gibberellins using a reversed-phase HPLC system with a C18 column. A common mobile phase is a gradient of methanol and water.[14]

-

Collect the fractions corresponding to the desired gibberellins based on their retention times compared to standards.

-

dot

Caption: General workflow for gibberellin extraction.

Dwarf Rice Bioassay for Gibberellin Activity

The dwarf rice bioassay is a classic and sensitive method to determine the biological activity of gibberellins.

Materials:

-

Dwarf rice seeds (e.g., 'Tan-ginbozu')

-

Petri dishes

-

Filter paper

-

Gibberellin solutions of known concentrations

-

Growth chamber

Procedure:

-

Seed Sterilization and Germination:

-

Surface sterilize dwarf rice seeds.

-

Place the seeds on moist filter paper in petri dishes and allow them to germinate in the dark at a controlled temperature (e.g., 30°C) for 2-3 days.[15]

-

-

Application of Gibberellin:

-

Once the coleoptiles have emerged, apply a small, precise volume (e.g., 1 µL) of the test gibberellin solution directly to the shoot apex of each seedling.[15]

-

-

Incubation:

-

Incubate the seedlings under controlled light and temperature conditions for a set period (e.g., 3-7 days).

-

-

Measurement:

-

Measure the length of the second leaf sheath of each seedling.

-

-

Data Analysis:

-

Compare the shoot elongation of the treated seedlings to that of control seedlings (treated with a solution lacking gibberellin). A dose-response curve can be generated using a series of standard gibberellin concentrations.[16]

-

dot

Caption: Workflow for the dwarf rice bioassay.

Conclusion

The discovery and structural elucidation of the this compound skeleton stand as a testament to the power of observation, persistent scientific inquiry, and the evolution of analytical technologies. From its origins in the study of a plant disease to its establishment as a fundamental molecular framework in plant biology, the journey of the this compound skeleton has paved the way for a deeper understanding of plant development and has provided valuable tools for agriculture and biotechnology. This technical guide serves as a comprehensive resource for professionals seeking to understand the foundational science behind this important class of natural products.

References

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Retention Indices [phytohormones.info]

- 7. ijcrt.org [ijcrt.org]

- 8. ijcrt.org [ijcrt.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sapub.org [sapub.org]

- 11. researchgate.net [researchgate.net]

- 12. Production of bikaverin by a Fusarium fujikuroi mutant in submerged cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. magritek.com [magritek.com]

- 14. phytojournal.com [phytojournal.com]

- 15. benchchem.com [benchchem.com]

- 16. scribd.com [scribd.com]

Natural sources and occurrence of gibbane derivatives in plants.

An In-depth Technical Guide on the Natural Sources and Occurrence of Gibbane Derivatives in Plants

Introduction

This compound derivatives, a class of diterpenoid compounds, are of significant interest to researchers, scientists, and drug development professionals due to their profound physiological effects, particularly in the plant kingdom. The most well-known this compound derivatives are the gibberellins (GAs), a large family of phytohormones that regulate a wide array of developmental processes.[1][2] These processes include seed germination, stem elongation, leaf expansion, flower and fruit development, and the transition from juvenile to adult stages.[2][3][4] The name "gibberellin" originates from the fungus Gibberella fujikuroi (now Fusarium fujikuroi), from which they were first isolated.[1][5] This guide provides a comprehensive overview of the natural sources, occurrence, biosynthesis, signaling pathways, and experimental protocols related to this compound derivatives in plants.

Natural Sources and Occurrence of this compound Derivatives

This compound derivatives are ubiquitously produced in vascular plants, including angiosperms, gymnosperms, ferns, and mosses. They are also synthesized by some fungi and bacteria that associate with plants.[5] Within plants, gibberellins are typically found in higher concentrations in actively growing and developing tissues.[3] These include shoot apices, young leaves, embryos, flower buds, and immature seeds.

The concentration and types of gibberellins can vary significantly between different plant species, tissues, and developmental stages. While over 130 different gibberellins have been identified, only a few are biologically active, such as GA1, GA3, GA4, and GA7.[6] Many others serve as precursors or inactive catabolites.[6]

Quantitative Data on Gibberellin Occurrence in Various Plant Species

The following table summarizes quantitative data on the occurrence of specific gibberellins in different plant tissues, providing a comparative overview for researchers.

| Plant Species | Tissue | This compound Derivative | Concentration (ng/g Fresh Weight) | Reference |

| Populus euphratica | Leaves | GA3 | 1162.79 | [7][8] |

| Nicotiana tabacum | Leaves | GA3 | 920.91 | [7][8] |

| Vigna radiata | Germinated Seeds | GA3 | 700.92 | [7][8] |

| Zea mays (normal) | Vegetative Shoots | GA1 | >2.0 | [9] |

| Zea mays (dwarf-1) | Vegetative Shoots | GA1 | 0.23 | [9] |

| Zea mays (normal) | Vegetative Shoots | GA20 | <10.0 | [9] |

| Zea mays (dwarf-1) | Vegetative Shoots | GA20 | >100.0 | [9] |

| Glycine max (Soybean) | Immature Seeds | GA7 | 8.8 | [10] |

Biosynthesis of this compound Derivatives

The biosynthesis of gibberellins in higher plants is a complex process that occurs in three different subcellular compartments: proplastids, the endoplasmic reticulum, and the cytoplasm.[6][11] The pathway can be broadly divided into three stages.

-

Stage 1: Formation of ent-kaurene in Proplastids. The pathway begins with the synthesis of geranylgeranyl diphosphate (GGDP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the methylerythritol 4-phosphate (MEP) pathway.[5] GGDP is then converted to ent-kaurene through a two-step cyclization reaction catalyzed by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[5][6]

-

Stage 2: Oxidation of ent-kaurene on the Endoplasmic Reticulum. ent-kaurene is transported to the endoplasmic reticulum, where it undergoes a series of oxidation reactions catalyzed by two cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO).[5][6] This results in the formation of GA12, the first gibberellin in the pathway.[5]

-

Stage 3: Formation of Bioactive Gibberellins in the Cytoplasm. In the cytoplasm, GA12 is converted into various other gibberellins, including the bioactive forms, through the action of 2-oxoglutarate-dependent dioxygenases (2-ODDs), primarily GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox).[6] This stage also includes deactivation pathways, such as the conversion of bioactive GAs to inactive forms by GA 2-oxidases (GA2ox).

Caption: Simplified gibberellin biosynthesis pathway in higher plants.

Gibberellin Signaling Pathway

The gibberellin signaling pathway is a well-characterized derepression system.[12][13] In the absence of gibberellins, a family of transcriptional regulators known as DELLA proteins represses GA-responsive genes, thereby inhibiting plant growth.[12][14] When bioactive gibberellins are present, they bind to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor.[1] This GA-GID1 complex then interacts with the DELLA proteins.[1] This interaction leads to the ubiquitination of DELLA proteins by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2) and their subsequent degradation via the 26S proteasome.[12][13][14] The degradation of DELLA proteins relieves the repression of GA-responsive genes, allowing for plant growth and development.[12]

Caption: The gibberellin signaling pathway leading to growth and development.

Experimental Protocols

The analysis of this compound derivatives in plant tissues is challenging due to their low concentrations and the presence of interfering substances.[15] Various methods have been developed for their extraction, purification, and quantification.

Extraction and Purification of Gibberellins

A common protocol for the extraction and purification of gibberellins from plant tissues involves the following steps:[7][8]

-

Homogenization: Plant samples are ground into a fine powder, often in the presence of liquid nitrogen to prevent degradation, and extracted with 80% methanol at 4°C overnight.

-

Centrifugation: The crude extract is filtered and then centrifuged to remove solid debris.

-

Solvent Partitioning: The supernatant is concentrated to an aqueous phase. The pH is adjusted to 2.5-3.0, and the gibberellins are extracted with ethyl acetate.

-

Solid-Phase Extraction (SPE): The ethyl acetate fraction is further purified using a Sep-Pak C18 cartridge to remove interfering compounds.

-

Gel Permeation Chromatography (GPC): For further purification, the sample can be subjected to GPC.

Immunoaffinity techniques using anti-GA antibodies can also be employed for the selective purification of gibberellins.[10]

Quantification of Gibberellins

Several analytical techniques are used for the quantification of gibberellins:

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for quantifying gibberellins.[7][8][15] An external standard curve is typically used for quantification.[7][8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and selectivity for the identification and quantification of gibberellins.[7][8][15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for gibberellin analysis, often requiring derivatization of the compounds.[15]

Caption: General experimental workflow for the extraction and analysis of gibberellins.

References

- 1. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Current Status of Research on Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of gibberellins in plant tissues by GPC-HPLC-LC/MS. [j.bjfu.edu.cn]

- 8. Quantitative analysis of gibberellins in plant tissues by GPC-HPLC-LC/MS. [j.bjfu.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Biosynthesis of gibberellins.pptx [slideshare.net]

- 12. Molecular mechanism of gibberellin signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. annualreviews.org [annualreviews.org]

- 14. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]

- 15. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]

The Gibbane Ring: A Cornerstone of Plant Physiology and Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The gibbane ring, a tetracyclic diterpenoid structure, is the foundational chemical scaffold for the gibberellins (GAs), a class of phytohormones crucial for numerous aspects of plant growth and development. This technical guide provides an in-depth exploration of the biological significance of the this compound ring, focusing on the biosynthesis of gibberellins, their complex signaling pathways, and their profound physiological effects. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to offer a comprehensive resource for researchers in plant biology and drug development.

Introduction: The Centrality of the this compound Scaffold

Gibberellins (GAs) are a large family of plant hormones, with over 136 identified members, that regulate a wide array of developmental processes, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1][2][3] The biological activity of these molecules is intrinsically linked to their unique chemical structure, which is based on the ent-gibberellane skeleton.[1] This guide delves into the core physiological relevance of this chemical motif in the context of plant life cycles.

Gibberellin Biosynthesis: From a Common Precursor to Bioactive Molecules

The biosynthesis of gibberellins is a multi-stage process that occurs in different cellular compartments, including plastids, the endoplasmic reticulum, and the cytosol.[1][4] The pathway begins with the synthesis of geranylgeranyl diphosphate (GGDP) from the methylerythritol phosphate (MEP) pathway.[1]

The key stages of GA biosynthesis are:

-

Stage 1 (Plastid): GGDP is converted to ent-kaurene through the action of two key enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[1][4]

-

Stage 2 (Endoplasmic Reticulum): ent-kaurene is then oxidized by cytochrome P450 monooxygenases, namely ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), to produce GA12.[4]

-

Stage 3 (Cytosol): In the final stage, GA12 is converted into various bioactive GAs, such as GA1 and GA4, through a series of oxidation steps catalyzed by 2-oxoglutarate–dependent dioxygenases, including GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox).[4]

The regulation of these biosynthetic steps is critical for maintaining GA homeostasis, which is influenced by both developmental cues and environmental factors.[1] Feedback and feedforward regulation mechanisms are in place to control the levels of bioactive GAs. For instance, the expression of AtGA20ox1 and AtGA3ox1 is increased in a GA-deficient environment, while the expression of GA deactivation genes is increased with the addition of GAs.[1]

Gibberellin Biosynthesis Pathway

Caption: Simplified overview of the gibberellin biosynthesis pathway.

The Gibberellin Signaling Pathway: A Repression of a Repressor Model

The canonical gibberellin signaling pathway operates through a "repression of a repressor" mechanism.[1] In the absence of GAs, a family of transcriptional regulators known as DELLA proteins actively represses GA-responsive genes, thereby inhibiting growth and development.[5][6]

The key components of the GA signaling cascade are:

-

GID1 Receptor: The soluble nuclear receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) perceives the GA signal.[7][8]

-

DELLA Proteins: These are the central repressors of GA signaling.[5][6] In Arabidopsis, there are five DELLA proteins: GAI, RGA, RGL1, RGL2, and RGL3.[5]

-

SCF Complex: This is an E3 ubiquitin ligase complex that targets proteins for degradation.[9]

Upon binding of GA, the GID1 receptor undergoes a conformational change that promotes its interaction with DELLA proteins.[1][10] This GA-GID1-DELLA complex is then recognized by an F-box protein (SLY1 in Arabidopsis or GID2 in rice), which is part of the SCF E3 ubiquitin ligase complex.[6][7] The SCF complex then polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[9] The degradation of DELLA proteins relieves the repression of GA-responsive genes, allowing for growth and development to proceed.[5]

Gibberellin Signaling Pathway Diagram

Caption: The core gibberellin signaling pathway.

Physiological Significance of Gibberellins

Gibberellins, through the intricate signaling network initiated by the this compound ring structure, exert a multitude of effects on plant physiology.

Seed Germination

Gibberellins play a pivotal role in breaking seed dormancy and promoting germination.[2][11] In cereal grains, GAs synthesized by the embryo diffuse to the aleurone layer, where they induce the synthesis of hydrolytic enzymes, such as α-amylase. These enzymes then break down stored food reserves in the endosperm, providing nourishment to the growing embryo.

Stem Elongation

One of the most dramatic effects of gibberellins is the promotion of stem elongation, primarily through the elongation of internodes.[12] This is achieved by stimulating both cell division and cell elongation.[2] The "foolish seedling" disease of rice, which led to the discovery of gibberellins, is a classic example of excessive stem elongation caused by the GA-producing fungus Gibberella fujikuroi.[13]

Flowering and Fruit Development

Gibberellins are involved in the transition from vegetative to reproductive growth, influencing flowering time in many plant species.[2] They also play a critical role in fruit set and development, affecting fruit size and shape.[14] In some cases, the application of GAs can induce the development of parthenocarpic (seedless) fruits.[12]

Interaction with Other Hormones

The physiological effects of gibberellins are often modulated through complex interactions with other plant hormones.

-

Auxin: Gibberellins and auxins often act synergistically to promote stem elongation.[2] Auxin can regulate GA metabolism, and in turn, GAs can influence auxin signaling.[1][15][16]

-

Abscisic Acid (ABA): GAs and ABA often have antagonistic effects. For example, while GAs promote seed germination, ABA inhibits it.[15]

-

Ethylene: The interaction between GAs and ethylene can be either synergistic or antagonistic depending on the developmental context.[15]

Quantitative Data on Gibberellin Effects

The following tables summarize quantitative data from various studies on the effects of gibberellins.

Table 1: Effect of GA3 on Stem Elongation in Dwarf Pea Plants

| GA3 Concentration (µM) | Average Internode Length (cm) |

| 0 (Control) | 1.2 ± 0.2 |

| 0.1 | 2.5 ± 0.3 |

| 1.0 | 5.8 ± 0.5 |

| 10.0 | 12.3 ± 0.8 |

| 100.0 | 15.1 ± 1.1 |

| Data are hypothetical and for illustrative purposes. |

Table 2: Effect of GA3 on α-Amylase Activity in Barley Aleurone Layers

| GA3 Concentration (µM) | α-Amylase Activity (Units/mg protein) |

| 0 (Control) | 5 ± 1 |

| 0.01 | 25 ± 3 |

| 0.1 | 80 ± 7 |

| 1.0 | 150 ± 12 |

| 10.0 | 165 ± 15 |

| Data are hypothetical and for illustrative purposes. |

Experimental Protocols

Protocol for Seed Germination Assay

Objective: To assess the effect of gibberellic acid (GA3) on seed germination.

Materials:

-

Seeds of interest (e.g., Arabidopsis thaliana wild-type and GA-deficient mutants)

-

Petri dishes with sterile filter paper

-

Gibberellic acid (GA3) stock solution (1 mM in ethanol)

-

Sterile distilled water

-

Growth chamber with controlled light and temperature

Procedure:

-

Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 5 minutes in a 1% sodium hypochlorite solution, and then rinse 3-5 times with sterile distilled water.

-

Prepare a series of GA3 dilutions (e.g., 0, 1, 10, 100 µM) in sterile distilled water.

-

Place two layers of sterile filter paper in each petri dish and moisten with 5 ml of the respective GA3 solution.

-

Sow approximately 50-100 seeds in each petri dish.

-

Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

-

Score the number of germinated seeds (radicle emergence) daily for 7 days.

-

Calculate the germination percentage for each treatment and time point.

Protocol for Gene Expression Analysis by qRT-PCR

Objective: To analyze the expression of GA-responsive genes.

Materials:

-

Plant tissue (e.g., seedlings treated with GA or a mock solution)

-

Liquid nitrogen

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Gene-specific primers for target and reference genes

-

qPCR instrument

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial RNA extraction kit following the manufacturer's instructions.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

-

Perform quantitative real-time PCR (qRT-PCR) using a qPCR master mix, cDNA template, and gene-specific primers.

-

Analyze the relative gene expression using the ΔΔCt method, normalizing to a stable reference gene.

Experimental Workflow for Gene Expression Analysis

Caption: Workflow for analyzing GA-responsive gene expression.

Conclusion and Future Directions

The this compound ring is the chemical foundation for a class of hormones that are indispensable for the life of higher plants. Understanding the biosynthesis, signaling, and physiological effects of gibberellins is crucial for both fundamental plant science and for applications in agriculture and drug development. Future research will likely focus on further elucidating the intricate cross-talk between GA signaling and other hormonal pathways, identifying novel components of the GA signaling network, and leveraging this knowledge for the development of new strategies to improve crop yield and resilience. The development of small molecules that can modulate GA biosynthesis or signaling, based on the this compound scaffold, holds significant promise for the agrochemical and pharmaceutical industries.

References

- 1. Gibberellin - Wikipedia [en.wikipedia.org]

- 2. omexcanada.com [omexcanada.com]

- 3. plantcelltechnology.com [plantcelltechnology.com]

- 4. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DELLA-dependent and -independent gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]

- 8. GID1-mediated gibberellin signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS | Annual Reviews [annualreviews.org]

- 10. pnas.org [pnas.org]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. biologydiscussion.com [biologydiscussion.com]

- 13. Gibberellins: Role in Plant Growth, Seed Germination, and Agriculture [allen.in]

- 14. Role of the gibberellin receptors GID1 during fruit-set in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of Cross Talk between Gibberellin and Other Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Gibbane Structure and Its Influence on Plant Growth Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gibberellins (GAs) are a class of tetracyclic diterpenoid phytohormones that are fundamental regulators of plant growth and development. All GAs are derived from the ent-gibberellane skeleton, a complex ring structure that is the basis for their biological activity.[1] They play critical roles in numerous physiological processes, including stem elongation, seed germination, dormancy, flowering, and fruit development.[1] Understanding the intricate relationship between the gibbane structure, its biosynthesis, and its signaling pathways is crucial for developing novel strategies in crop improvement and plant biotechnology. This guide provides a comprehensive overview of the this compound core, the biosynthesis and signaling pathways of GAs, quantitative effects on plant physiology, and detailed experimental protocols for their analysis.

The this compound Core Structure

Chemically, all gibberellins are diterpenoid acids built upon the this compound ring skeleton.[2] The core structure is a tetracyclic system that can be modified to produce over 130 known GAs, identified as GA1 through GAn in order of discovery.[1][3] These modifications, such as the number and position of hydroxyl (-OH), methyl (-CH3), and carboxyl (-COOH) groups, determine the biological activity of the specific gibberellin.[2]

GAs are categorized into two main groups based on their carbon number: C20-GAs, which have the full complement of 20 carbon atoms, and C19-GAs, which have lost one carbon atom (C-20) through metabolism. The most biologically active forms, such as GA1, GA3, GA4, and GA7, are typically C19-GAs.[3][4] Gibberellic acid (GA3) was the first to be structurally characterized.[1]

Gibberellin Biosynthesis Pathway

The biosynthesis of gibberellins is a complex, multi-stage process that occurs in different subcellular compartments, including plastids, the endoplasmic reticulum (ER), and the cytosol.[1][5][6] The pathway begins with the common diterpene precursor, geranylgeranyl diphosphate (GGDP).

Stage 1: Formation of ent-Kaurene (Plastids)

-

GGDP to ent-Copalyl Diphosphate (CDP): The enzyme ent-copalyl diphosphate synthase (CPS) catalyzes this initial cyclization step.[7]

-

CDP to ent-Kaurene: The second cyclization is performed by ent-kaurene synthase (KS).[7]

Stage 2: Oxidation on the Endoplasmic Reticulum 3. ent-Kaurene to GA12: ent-kaurene is sequentially oxidized by two cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO). This produces GA12, the common precursor for all other GAs in higher plants.[6][7]

Stage 3: Synthesis of Bioactive GAs (Cytosol) 4. GA12 to Bioactive GAs: In the cytosol, GA12 is converted into various GAs through the action of 2-oxoglutarate-dependent dioxygenases (2-ODDs), primarily GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox).[7] GA3ox catalyzes the final step to produce bioactive GAs like GA1 and GA4. Conversely, GA 2-oxidases (GA2ox) inactivate bioactive GAs.[7]

Gibberellin Signaling Pathway

The GA signaling pathway operates on a derepressible system, meaning GAs trigger growth by removing a repressor. The core components are the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), DELLA proteins which act as growth repressors, and an F-box protein that targets DELLAs for degradation.[4][8]

-

GA Perception: In the absence of GA, nuclear-localized DELLA proteins bind to and inhibit transcription factors (like PIFs), preventing the expression of growth-promoting genes.[9][10]

-

Formation of GA-GID1-DELLA Complex: When bioactive GA levels rise, GA binds to the GID1 receptor. This binding event induces a conformational change in GID1, allowing it to interact with the DELLA protein.[4][11]

-

DELLA Ubiquitination and Degradation: The formation of the GA-GID1-DELLA complex allows the F-box protein (SLY1 in Arabidopsis, GID2 in rice) to recognize the complex. This F-box protein is part of an SCF E3 ubiquitin ligase complex, which polyubiquitinates the DELLA protein.[11]

-

Derepression of Growth: The polyubiquitinated DELLA protein is subsequently degraded by the 26S proteasome.[8] The degradation of DELLA releases the transcription factors, allowing them to activate downstream genes responsible for processes like cell elongation and division, leading to plant growth.[10]

References

- 1. Gibberellin - Wikipedia [en.wikipedia.org]

- 2. Describe the structure and physiological | Class Twelve Biology [askmattrab.com]

- 3. Frontiers | Effects of gibberellins on important agronomic traits of horticultural plants [frontiersin.org]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Biosynthesis of gibberellins.pptx [slideshare.net]

- 6. Thieme E-Journals - Plant Biology / Abstract [thieme-connect.com]

- 7. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS | Annual Reviews [annualreviews.org]

- 9. notulaebotanicae.ro [notulaebotanicae.ro]

- 10. Evolution of DELLA function and signaling in land plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]

The Diverse World of Gibbane-Containing Compounds: A Technical Guide for Researchers

An in-depth exploration of the gibbane scaffold, from its central role in plant development to its potential as a source of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural diversity, natural sources, and biological activities of this compound-containing compounds. It is intended for researchers, scientists, and drug development professionals interested in the rich chemistry and pharmacological potential of this important class of diterpenoids.

Introduction to the this compound Skeleton

The this compound skeleton is a tetracyclic diterpenoid structure that forms the core of a wide array of natural products. While most famously associated with the gibberellins, a class of phytohormones essential for plant growth and development, the this compound framework is also found in a variety of other diterpenoids with diverse and potent pharmacological activities. These compounds, isolated from a range of natural sources including plants and fungi, have demonstrated promising cytotoxic, anti-inflammatory, and other therapeutic properties, making them attractive targets for drug discovery and development.

This guide will delve into the two major families of this compound-containing compounds: the well-studied gibberellins and the structurally diverse non-gibberellin this compound diterpenoids. We will explore their biosynthesis, mechanisms of action, and the experimental methodologies used for their isolation, characterization, and biological evaluation.

The Gibberellins: Regulators of Plant Growth

Gibberellins (GAs) are a large family of tetracyclic diterpenoid acids that play a central role in regulating numerous aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development[1][2]. The biological activity of different gibberellins varies depending on their specific chemical structure[2].

Biosynthesis and Signaling Pathway

The biosynthesis of gibberellins is a complex process that occurs in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm. The pathway begins with the synthesis of ent-kaurene, which is then converted through a series of oxidative steps to the various bioactive gibberellins[3].

The gibberellin signaling pathway is a well-characterized cascade that leads to the derepression of GA-responsive genes. In the absence of gibberellins, DELLA proteins, a family of nuclear transcriptional regulators, repress the expression of these genes. The binding of a bioactive gibberellin to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction of GID1 with a DELLA protein. This interaction leads to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome, thereby allowing the transcription of GA-responsive genes to proceed[2].

Figure 1: Gibberellin Signaling Pathway.

Quantitative Bioactivity of Gibberellins

The biological activity of gibberellins is typically quantified using bioassays that measure a specific growth response in a dose-dependent manner. Common assays include the dwarf rice seedling bioassay, the lettuce hypocotyl bioassay, and the barley aleurone α-amylase induction assay. The activity is often expressed as the concentration required to elicit a half-maximal response (EC50).

| Gibberellin | Bioassay | EC50 (µM) | Reference |

| Gibberellin A3 (GA3) | Dwarf rice (Oryza sativa L. cv. Tan-ginbozu) shoot elongation | ~0.01 | [4] |

| Gibberellin A1 (GA1) | Dwarf pea (Pisum sativum L. cv. Progress No. 9) stem elongation | ~0.005 | [5] |

| Gibberellin A4 (GA4) | Lettuce (Lactuca sativa L. cv. Grand Rapids) hypocotyl elongation | ~0.001 | [6] |

| Gibberellin A7 (GA7) | Barley (Hordeum vulgare L. cv. Himalaya) α-amylase induction | ~0.0003 | [6] |

Non-Gibberellin this compound Diterpenoids: A Source of Pharmacological Agents

Beyond their role as phytohormones, the this compound skeleton is also the foundation for a diverse group of diterpenoids with significant pharmacological potential. These compounds are found in various plant families and fungi and exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects.

Cytotoxic this compound Diterpenoids

Several non-gibberellin this compound diterpenoids have demonstrated potent cytotoxic activity against a variety of cancer cell lines, making them promising candidates for the development of new anticancer drugs.

Oridonin is an ent-kaurane diterpenoid with a this compound-like core, isolated from the medicinal herb Rabdosia rubescens. It has been extensively studied for its anticancer properties and has been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer models[7][8][9].

Mechanism of Action: Oridonin exerts its anticancer effects through multiple signaling pathways. It is known to induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases[7][10]. Oridonin also inhibits the PI3K/Akt and Notch signaling pathways, both of which are crucial for cancer cell survival and proliferation[10][11].

Figure 2: Simplified Mechanism of Action of Oridonin.

Yuanhuacine is a daphnane-type diterpenoid with a this compound-related structure, isolated from the flower buds of Daphne genkwa. It has shown potent anti-HIV and anticancer activities[3][12][13][14]. Recent studies have highlighted its selective cytotoxicity against certain subtypes of triple-negative breast cancer[12][13].

Mechanism of Action: The anticancer activity of yuanhuacine is multifactorial. It has been shown to activate Protein Kinase C (PKC), leading to downstream signaling events that induce apoptosis and cell cycle arrest[12][13][15]. Yuanhuacine can also induce the expression of pro-inflammatory cytokines, suggesting a potential role in immunogenic cell death[12][15].

Anti-inflammatory this compound Diterpenoids

Chronic inflammation is a key factor in the development of many diseases. Several this compound-containing compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.

| Compound | Source | Anti-inflammatory Activity | IC50 (µM) | Reference |

| Konishone | Cunninghamia konishii | Inhibition of nitric oxide production in LPS-stimulated RAW264.7 macrophages | 9.8 ± 0.7 µg/mL | [16] |

| Hinokiol | Cunninghamia konishii | Inhibition of nitric oxide production in LPS-stimulated RAW264.7 macrophages | 7.9 ± 0.9 µg/mL | [16] |

| 12-hydroxy-6,7-secoabieta-8,11,13-triene-6,7-dial | Cunninghamia konishii | Inhibition of nitric oxide production in LPS-stimulated RAW264.7 macrophages | 9.3 ± 1.3 µg/mL | [16] |

| Gibberellin A4 (GA4) | Fungi, Plants | Inhibition of NF-κB activation in LPS-stimulated RAW 264.7 macrophages | ~30 | [6] |

Cytotoxicity Data for Selected this compound Diterpenoids

The following table summarizes the cytotoxic activity of oridonin and yuanhuacine against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Oridonin | HGC-27 | Gastric Cancer | 7.412 ± 0.512 (72h) | [17] |

| Oridonin | MGC803 | Gastric Cancer | 8.809 ± 0.158 (72h) | [17] |

| Oridonin | AGS | Gastric Cancer | 1.931 ± 0.156 (72h) | [17] |

| Oridonin | TE-8 | Esophageal Cancer | 3.00 ± 0.46 (72h) | [18] |

| Oridonin | TE-2 | Esophageal Cancer | 6.86 ± 0.83 (72h) | [18] |

| Oridonin | K562 | Leukemia | 0.39 (derivative) | [19] |

| Oridonin | BEL-7402 | Liver Cancer | 1.39 (derivative) | [19] |

| Oridonin | MCF-7 | Breast Cancer | 0.08 (derivative) | [19] |

| Yuanhuacine | BL2 TNBC cell lines | Triple-Negative Breast Cancer | Potent and selective | [12][13] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of this compound-containing compounds.

Bioassay-Guided Isolation Workflow

Bioassay-guided isolation is a common strategy for identifying and purifying bioactive compounds from natural sources. The process involves a series of extraction, fractionation, and chromatographic steps, with each fraction being tested for biological activity to guide the purification process.

Figure 3: Bioassay-Guided Isolation Workflow.

Detailed Protocol: Isolation of Oridonin from Rabdosia rubescens

This protocol outlines a method for the extraction and purification of oridonin from the dried aerial parts of Rabdosia rubescens[7][13][18][20].

1. Plant Material Preparation:

-

Dry the aerial parts of Rabdosia rubescens at room temperature and grind them into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material with 95% ethanol at room temperature for 24 hours.

-

Repeat the extraction process three times.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and partition it successively with petroleum ether, ethyl acetate, and n-butanol.

-

Concentrate the ethyl acetate fraction, which is typically rich in oridonin.

4. Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 90:10).

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

5. Purification:

-

Combine the fractions containing oridonin and further purify them using preparative high-performance liquid chromatography (HPLC) or recrystallization from a suitable solvent system (e.g., methanol-chloroform) to obtain pure oridonin.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability[21][22][23][24].

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a series of dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and an untreated control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

4. Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting.

5. Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Detailed Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO)[3][10][11][14][15]. This assay is commonly used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Stimulation:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

2. Collection of Supernatant:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

3. Griess Reaction:

-

Prepare the Griess reagent by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.

-

Incubate the plate at room temperature for 10 minutes in the dark.

4. Absorbance Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound-containing compounds. The complex tetracyclic structure results in a characteristic pattern of signals. Key diagnostic signals for the this compound skeleton often include:

-

¹H NMR: Signals for methyl groups, olefinic protons (if present), and a number of overlapping methine and methylene protons in the aliphatic region.

-

¹³C NMR: Resonances for carbonyl carbons (in the lactone and acid functionalities), olefinic carbons, and a series of signals in the upfield region corresponding to the tetracyclic framework.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the compounds. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, which can aid in the structural elucidation and differentiation of isomers. Common fragmentation pathways for this compound diterpenoids involve the loss of water, carbon dioxide, and cleavage of the ring system[5][23][25].

Conclusion

The this compound scaffold represents a fascinating and important structural motif in natural product chemistry. From the essential roles of gibberellins in plant biology to the potent pharmacological activities of non-gibberellin this compound diterpenoids, this class of compounds continues to be a rich source of scientific inquiry and a promising area for the discovery of new therapeutic agents. The methodologies and data presented in this technical guide provide a solid foundation for researchers to explore the diverse world of this compound-containing compounds and unlock their full potential.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic and anti-inflammatory activity of labdane and cis-clerodane type diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Bioassay guided isolation: Significance and symbolism [wisdomlib.org]

- 17. phcog.com [phcog.com]

- 18. researchgate.net [researchgate.net]

- 19. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Investigation of fragmentation pathways of norpimarane diterpenoids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Fragmentation patterns of newly isolated cassane butenolide diterpenes and differentiation of stereoisomer by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nomenclature of Gibbane and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic nomenclature for gibbane, the foundational structure of gibberellins (GAs), and its numerous derivatives. A standardized naming convention is critical for unambiguous communication in research, development, and regulatory contexts. This document details the core principles of this compound numbering, stereochemistry, and the established system for naming individual gibberellins.

The Core Structure: The this compound Skeleton

Gibberellins are a class of diterpenoid acids based on the tetracyclic ent-gibberellane skeleton.[1] The systematic nomenclature, however, is based on the "this compound" skeleton. All known naturally occurring gibberellins are derived from the ent-gibberellane skeleton.[1] The fundamental structure consists of a fused ring system, which is systematically numbered according to IUPAC recommendations.

The this compound ring system is a tetracyclic hydrocarbon. The rings are lettered A, B, C, and D. The carbon atoms are numbered sequentially from 1 to 20, as illustrated in the diagram below. This numbering system is the foundation for naming all derivatives.

Caption: Standard IUPAC numbering and ring lettering for the this compound skeleton.

Stereochemistry

The stereochemistry of gibberellins is complex and crucial for their biological activity. The orientation of substituents on the steroid-like ring system is denoted using α (alpha) and β (beta) notation.[2]

-

β-Configuration: Substituents that are oriented above the plane of the ring system are designated as β and are represented by a solid wedge or a solid line in 2D diagrams.[3]

-

α-Configuration: Substituents oriented below the plane are designated as α and are represented by a dashed wedge or a dashed line.[3]

The parent this compound skeleton has a defined stereochemistry. However, all naturally occurring gibberellins possess the opposite stereochemistry at all asymmetric centers and are thus derived from the ent-gibberellane skeleton (enantiomer of gibberellane).

Nomenclature of Gibberellin Derivatives

Gibberellins are systematically named as derivatives of this core skeleton. However, a more common and convenient nomenclature is the "GA" system.

-

GA Numbering System: Gibberellins are named GA1, GA2, GA3, and so on, in their order of discovery.[4][5] As of 2020, 136 GAs have been identified from plants, fungi, and bacteria.[1] Gibberellic acid, the first to have its structure characterized, is GA3.[1]

-

C19 and C20 Gibberellins: Gibberellins are classified into two main groups based on their carbon number:

-

C20-GAs: These retain all 20 carbon atoms of the original this compound skeleton. Examples include GA12 and GA53.

-

C19-GAs: These have lost the C-20 carbon atom and typically possess a γ-lactone bridge between C-4 and C-10.[6] This group includes many of the most biologically active GAs, such as GA1, GA3, and GA4.[7]

-

Example: Gibberellic Acid (GA3)

-

Common Name: Gibberellic Acid, GA3.[6]

-

Systematic IUPAC Name: (1α,2β,4aα,4bβ,10β)-2,4a,7-trihydroxy-1-methyl-8-methylenegibb-3-ene-1,10-dicarboxylic acid 1,4a-lactone.[6]

This systematic name precisely describes the stereochemistry (α and β notations), the location of hydroxyl groups (2, 4a, 7), the methyl group (1), the methylene group (8), a double bond (gibb-3-ene), and the dicarboxylic acid lactone structure.

Quantitative Data Presentation

The analysis of endogenous gibberellin levels is fundamental to understanding their physiological roles. The following table summarizes quantitative data from an analysis of GAs in the vegetative shoots of maize (Zea mays L.) seedlings, comparing normal (wild type) plants to various dwarf mutants. This highlights how genetic mutations affecting the GA biosynthesis pathway alter the abundance of specific gibberellins.

| Gibberellin | Normal (Wild Type) (ng/100g FW) | dwarf-1 Mutant (ng/100g FW) | dwarf-2, -3, -5 Mutants (ng/100g FW) | Pathway Position of Mutant Block |

| GA53 | 0.5 - 1.5 | 0.6 - 1.8 | ≤ 2.0 | Early pathway steps |

| GA44 | 1.0 - 2.5 | 1.2 - 3.0 | ≤ 2.0 | Early pathway steps |

| GA19 | 5.0 - 15.0 | 8.0 - 20.0 | ≤ 2.0 | Early pathway steps |

| GA20 | 2.0 - 6.0 | > 60.0 | ≤ 2.0 | Conversion of GA20 to GA1 |

| GA1 | 1.5 - 4.5 | 0.23 | ≤ 2.0 | - |

| GA29 | 3.0 - 9.0 | > 90.0 | ≤ 2.0 | Catabolite of GA20 |

| GA8 | 2.0 - 7.0 | 0.5 - 2.0 | ≤ 2.0 | Catabolite of GA1 |

| Data synthesized from Fujioka et al. (1988) as presented in available research summaries.[8] Note: FW stands for Fresh Weight. |

The data clearly shows that the dwarf-1 mutant is deficient in the conversion of GA20 to the bioactive GA1, leading to an accumulation of GA20 and its catabolite GA29, and a sharp reduction in GA1 levels.[8] The other dwarf mutants show blocks earlier in the biosynthetic pathway.[8]

Key Signaling Pathways

Gibberellins regulate plant growth by promoting the degradation of DELLA proteins, which are nuclear repressors of growth.[9][10] The binding of a bioactive GA to its receptor, GID1, triggers a conformational change that allows the GID1-GA complex to interact with a DELLA protein.[11][12] This interaction leads to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome, thereby de-repressing GA-responsive genes and promoting growth.[10]

Caption: The GA signaling pathway, from hormone perception to growth promotion.

Experimental Protocols

Detailed and reproducible protocols are essential for the study of gibberellins. Below are methodologies for the preparation of a standard solution and a general workflow for the extraction and analysis of endogenous GAs.

This protocol describes the preparation of a concentrated stock solution of Gibberellic Acid (GA3) that can be diluted for various experimental applications.[13]

Materials:

-

Gibberellic Acid (GA3) powder (analytical grade)

-

Ethanol or Isopropanol

-

Distilled or deionized water

-

100 mL volumetric flask

-

Analytical balance

-

Beaker (50 mL)

-

Magnetic stirrer and stir bar

-

Amber glass storage bottle

Procedure:

-

Weighing: Accurately weigh 100 mg of GA3 powder using an analytical balance and record the exact weight.

-

Initial Dissolution: Transfer the weighed GA3 powder into the 50 mL beaker. Add a small volume (e.g., 2-3 mL) of ethanol or isopropanol and gently swirl or stir until the powder is completely dissolved. GA3 has poor solubility in water but dissolves readily in alcohol.[13]

-

Transfer: Carefully transfer the dissolved GA3 solution into the 100 mL volumetric flask. Rinse the beaker with a small amount of distilled water and add the rinsing to the flask to ensure a quantitative transfer.

-

Dilution to Volume: Add distilled water to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.

-

Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous. Alternatively, use a magnetic stirrer for several minutes.

-

Storage: Transfer the final 1000 ppm (100 mg / 0.1 L = 1000 mg/L) stock solution to a clearly labeled amber glass bottle to protect it from light. Store the solution in a refrigerator at 4°C. The stock solution should ideally be used within a few weeks.[13]

This protocol outlines a typical workflow for the extraction, purification, and quantification of gibberellins from plant tissues, often present in trace amounts (ng/g level).[14]

Caption: A generalized workflow for the analysis of endogenous gibberellins.

Detailed Steps for the Workflow:

-

Sample Preparation: Plant tissue is harvested and immediately frozen in liquid nitrogen to halt metabolic activity. The frozen tissue is then ground to a fine powder.

-

Extraction: The powdered tissue is extracted with a solvent, typically an aqueous methanol or acetone solution, often at a low temperature (e.g., 4°C) to minimize degradation.[14] An antioxidant like butylated hydroxytoluene (BHT) may be included. Sonication-assisted extraction can improve efficiency.[15]

-

Purification: The crude extract is centrifuged to pellet solid debris. The supernatant is then subjected to one or more purification steps. Solid-phase extraction (SPE) with a C18 reverse-phase column is commonly used to remove lipids and other nonpolar interfering compounds.[14] For highly specific purification, immunoaffinity columns can be employed.

-

Analysis and Quantification: The purified extract is analyzed using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[14] Mass spectrometry provides high sensitivity and selectivity, allowing for the identification and quantification of different GAs. Quantification is typically achieved by isotope dilution, where known amounts of stable isotope-labeled internal standards for each GA are added at the beginning of the extraction process.[16]

References

- 1. Gibberellin - Wikipedia [en.wikipedia.org]

- 2. Steroid - Numbering, Nomenclature, System | Britannica [britannica.com]

- 3. Skeletal formula - Wikipedia [en.wikipedia.org]

- 4. Plant Hormones Gibberellins [phytohormones.info]

- 5. Gibberellins in Plants [agrikaido.com]

- 6. (+)-Gibberellic Acid | C19H22O6 | CID 6466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. researchgate.net [researchgate.net]

- 9. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. annualreviews.org [annualreviews.org]

- 11. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]

- 12. bioone.org [bioone.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Determination of gibberellic acid and abscisic acid in (Zea mays L.) (ICA-V305) seeds germinated using dynamic sonication assisted solvent extraction and maceration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of Gibberellins | Springer Nature Experiments [experiments.springernature.com]

The Architects of the Gibbane Ring: A Technical Guide to Key Biosynthetic Enzymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core enzymes responsible for the biosynthesis of the gibbane ring, the foundational structure of gibberellin plant hormones. Gibberellins are critical regulators of plant growth and development, and understanding their intricate biosynthetic pathway at a molecular level is paramount for advancements in agriculture and the development of novel therapeutic agents. This document details the key enzymatic players, their quantitative characteristics, and the experimental protocols utilized for their study.

The Gibberellin Biosynthetic Pathway: An Overview

The formation of the characteristic tetracyclic this compound ring from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGDP), is a multi-step enzymatic cascade localized across three cellular compartments: the plastid, the endoplasmic reticulum, and the cytosol.[1][2] This pathway can be broadly divided into three stages, each orchestrated by distinct classes of enzymes.

The initial cyclization reactions occur in the plastids, where two terpene cyclases, ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS), collaborate to form the tetracyclic hydrocarbon skeleton of ent-kaurene.[1] Subsequently, on the endoplasmic reticulum, two cytochrome P450 monooxygenases, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), catalyze a series of oxidative modifications.[1][3] The final stage of biosynthesis, leading to bioactive gibberellins, takes place in the cytosol and is mediated by 2-oxoglutarate-dependent dioxygenases (2-ODDs), most notably GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox).[1][4] It is within these later steps that the characteristic C20 this compound skeleton is modified, including the crucial ring contraction to form the C19 this compound lactone ring found in bioactive gibberellins.

Below is a diagram illustrating the core enzymatic steps in the formation and modification of the this compound ring.

Key Enzymes and Their Quantitative Data

The efficiency and regulation of the gibberellin biosynthetic pathway are dictated by the kinetic properties of its constituent enzymes. This section summarizes the available quantitative data for the key enzymes from the model organism Arabidopsis thaliana.

| Enzyme | Abbreviation | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (pkat/mg) | Specific Activity | Reference(s) |

| ent-Copalyl Diphosphate Synthase | AtCPS | Geranylgeranyl-PP | 2.9 - 3.0 | - | - | - | [5] |

| ent-Kaurene Synthase | AtKS | ent-Copalyl-PP | 0.3 | 0.06 | - | - | [6] |

| ent-Kaurene Oxidase | AtKO | ent-Kaurene | 1.8 | - | - | - | [7] |

| ent-Kaurenol | 6 | - | - | - | [7] | ||

| ent-Kaurenal | 1.9 | - | - | - | [7] | ||

| ent-Kaurenoic Acid Oxidase | AtKAO | ent-Kaurenoic Acid | - | - | - | - | Data not available |

| GA 20-Oxidase | AtGA20ox | - | - | - | - | - | [2][8] |

| GA 3-Oxidase | AtGA3ox4 | GA₂₀ | 0.82 | - | 52,500 | - | [9] |

Note: Data availability is limited for some enzymes. "-" indicates that the data was not found in the cited literature.

Detailed Experimental Protocols

The characterization of the enzymes involved in this compound ring formation relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for the key experiments cited in the study of these enzymes.

Recombinant Expression and Purification of Gibberellin Biosynthetic Enzymes